N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C11H10ClN3OS and its molecular weight is 267.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.0233108 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methods
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives have been synthesized through various methods. For instance, Yu et al. (2014) described the synthesis of these compounds using carbodiimide condensation catalysis, which is a convenient and fast method (Yu et al., 2014). Another approach was reported by Shukla et al. (2012), focusing on the synthesis of BPTES analogs, potent glutaminase inhibitors, using thiadiazole derivatives (Shukla et al., 2012).
Crystal Structures
The structural properties of this compound derivatives have also been explored. Boechat et al. (2011) studied the structures of compounds containing this moiety, highlighting the ‘V’ shape of the molecules and the intermolecular interactions that contribute to their crystal formation (Boechat et al., 2011).
Anticancer Properties
A significant area of research for these compounds is their potential anticancer properties. For example, Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against various cancer cell lines, showing potent results (Abu-Melha, 2021). Similarly, Çevik et al. (2020) synthesized new derivatives and investigated their anticancer activities, with some compounds showing promising cytotoxic activity (Çevik et al., 2020).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of these compounds are another area of interest. Tang et al. (2019) designed and synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, which showed good antiviral and antibacterial activities (Tang et al., 2019).
Antioxidant Properties
Additionally, the antioxidant properties of these compounds have been explored. Lelyukh et al. (2021) synthesized 1,3,4-thiadiazole derivatives and evaluated their antioxidant activity, finding some compounds with significant radical scavenging abilities (Lelyukh et al., 2021).
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7(16)13-11-15-14-10(17-11)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBUAZZFOYHGLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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